molecular formula C13H17NO2S B6623296 1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide

Cat. No. B6623296
M. Wt: 251.35 g/mol
InChI Key: DKBBJNILHLCASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide, commonly known as EPM, is a chemical compound that has been studied for its potential application in scientific research. EPM is a member of the sulfonamide family of compounds, which are known to have a wide range of biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of EPM involves the inhibition of MAO-B activity. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B activity, EPM increases the levels of dopamine in the brain, which can have a range of effects on mood, movement, and cognition. EPM has been shown to have a high degree of selectivity for MAO-B over other enzymes, which makes it a potentially useful tool for studying the role of MAO-B in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPM are largely related to its ability to inhibit MAO-B activity. By increasing the levels of dopamine in the brain, EPM can have a range of effects on mood, movement, and cognition. EPM has been shown to have antidepressant-like effects in animal models of depression, as well as neuroprotective effects in models of Parkinson's disease. EPM has also been shown to improve cognitive function in animal models of aging and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPM in lab experiments is its high degree of selectivity for MAO-B over other enzymes. This makes it a potentially useful tool for studying the role of MAO-B in the brain and for developing new therapies for neurological disorders. However, there are also some limitations to using EPM in lab experiments. For example, EPM can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, EPM can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on EPM. One area of interest is the development of new therapies for neurological disorders such as Parkinson's disease. EPM has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine whether these effects can be translated to humans. Another area of interest is the role of MAO-B in aging and age-related cognitive decline. EPM has been shown to improve cognitive function in animal models of aging and Alzheimer's disease, and further research is needed to determine whether it has similar effects in humans. Finally, there is a need for further research on the safety and toxicity of EPM, particularly at high concentrations.

Synthesis Methods

The synthesis of EPM involves the reaction of 4-ethylacetophenone with propargylamine in the presence of sulfuric acid to form the corresponding imine. The imine is then reduced with sodium borohydride to give the desired product, EPM. This method has been reported to yield EPM in high purity and yield.

Scientific Research Applications

EPM has been studied for its potential application in scientific research, particularly in the field of neuroscience. EPM has been shown to have a selective and potent inhibitory effect on the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine, a neurotransmitter that plays a key role in the regulation of mood, movement, and cognition. EPM has been proposed as a potential tool for studying the role of MAO-B in the brain and for developing new therapies for neurological disorders such as Parkinson's disease.

properties

IUPAC Name

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-4-10-14(3)17(15,16)11-13-8-6-12(5-2)7-9-13/h1,6-9H,5,10-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBBJNILHLCASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CS(=O)(=O)N(C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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